2-Heptadecylidene-4-hexadecyloxetan-3-one
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Overview
Description
2-Heptadecylidene-4-hexadecyloxetan-3-one is a chemical compound with the molecular formula C36H68O2 and a molecular weight of 532.9239 It is characterized by its unique structure, which includes a heptadecylidene group and a hexadecyloxetanone moiety
Preparation Methods
The synthesis of 2-Heptadecylidene-4-hexadecyloxetan-3-one typically involves the reaction of heptadecylidene and hexadecyloxetanone precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-Heptadecylidene-4-hexadecyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
2-Heptadecylidene-4-hexadecyloxetan-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 2-Heptadecylidene-4-hexadecyloxetan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
2-Heptadecylidene-4-hexadecyloxetan-3-one can be compared with other similar compounds, such as:
2-Heptadecylidene-4-hexadecyloxetan-2-one: This compound has a similar structure but differs in the position of the oxetanone moiety.
4-Heptadecylidene-3-hexadecyloxetan-2-one: Another structurally related compound with variations in the positioning of functional groups
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
94109-14-5 |
---|---|
Molecular Formula |
C36H68O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
2-heptadecylidene-4-hexadecyloxetan-3-one |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34(38-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
JITFPKAUEWZAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C1C(=O)C(O1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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